(3Z)-dodec-3-en-1-yl sulfate (3Z)-dodec-3-en-1-yl sulfate (3Z)-dodec-3-en-1-yl sulfate is an organosulfate oxoanion that is the conjugate base of (3Z)-dodec-3-en-1-yl hydrogen sulfate. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (3Z)-dodec-3-en-1-yl hydrogen sulfate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1955285
InChI: InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/p-1/b10-9-
SMILES:
Molecular Formula: C12H23O4S-
Molecular Weight: 263.38 g/mol

(3Z)-dodec-3-en-1-yl sulfate

CAS No.:

Cat. No.: VC1955285

Molecular Formula: C12H23O4S-

Molecular Weight: 263.38 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-dodec-3-en-1-yl sulfate -

Specification

Molecular Formula C12H23O4S-
Molecular Weight 263.38 g/mol
IUPAC Name [(Z)-dodec-3-enyl] sulfate
Standard InChI InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/p-1/b10-9-
Standard InChI Key OXZPGZPXSCUIQZ-KTKRTIGZSA-M
Isomeric SMILES CCCCCCCC/C=C\CCOS(=O)(=O)[O-]
Canonical SMILES CCCCCCCCC=CCCOS(=O)(=O)[O-]

Introduction

Chemical Structure and Physical Properties

(3Z)-dodec-3-en-1-yl sulfate is a sulfuric ester obtained through the formal condensation of (3Z)-dodec-3-en-1-ol with sulfuric acid . It belongs to the family of organic sulfates and specifically to sulfuric esters. The compound features a 12-carbon chain with a (Z)-configured double bond at the 3-position, connected to a sulfate group.

Structural Information

The molecular structure of (3Z)-dodec-3-en-1-yl sulfate contains several key features:

  • A 12-carbon aliphatic chain (dodecenyl group)

  • A (Z)-configured double bond between carbon atoms 3 and 4

  • A sulfate functional group attached to carbon 1

  • The compound exists as a conjugate acid of (3Z)-dodec-3-en-1-yl sulfate

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of (3Z)-dodec-3-en-1-yl sulfate:

PropertyValueReference
Molecular FormulaC₁₂H₂₄O₄S
Molecular Weight264.38 g/mol
Physical StateNot specified in available literature-
SolubilityLikely soluble in water due to sulfate group-
IUPAC Name[(Z)-dodec-3-enyl] hydrogen sulfate
InChIInChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/b10-9-
SMILESCCCCCCCC/C=C\CCOS(=O)(=O)O

Synthesis and Chemical Reactions

Chemical Reactivity

As a sulfuric ester, (3Z)-dodec-3-en-1-yl sulfate likely exhibits reactivity patterns similar to other organic sulfates, including:

  • Hydrolysis in acidic or basic conditions

  • Nucleophilic substitution reactions

  • Potential for elimination reactions via the sulfate as a leaving group

  • Reactions involving the double bond, such as addition reactions

Biological Significance

Role as a Kairomone

One of the most notable biological functions of (3Z)-dodec-3-en-1-yl sulfate is its role as a kairomone . Kairomones are semiochemicals that mediate interspecies interactions, benefiting the receiver rather than the emitter. In aquatic ecosystems, kairomones play crucial roles in predator-prey dynamics.

Daphnia pulex Metabolite

(3Z)-dodec-3-en-1-yl sulfate has been identified as a metabolite in Daphnia pulex , a small planktonic crustacean widely used in ecological and toxicological studies. Daphnia species serve as important model organisms for studying aquatic ecosystems and environmental stress responses.

Table 2: Biological Functions of (3Z)-Dodec-3-en-1-yl Sulfate

FunctionDescriptionEcological Significance
KairomoneChemical signal that mediates interspecies interactionsInfluences predator-prey dynamics in aquatic ecosystems
Metabolite in Daphnia pulexProduct of metabolic processes in D. pulexMay serve as a biomarker for physiological status of D. pulex populations

Comparative Analysis with Related Compounds

Structural Comparison with Sodium Dodecyl Sulfate

Sodium dodecyl sulfate (SDS) shares some structural similarities with (3Z)-dodec-3-en-1-yl sulfate but differs in key aspects:

  • SDS has a straight 12-carbon chain without double bonds

  • SDS exists as a sodium salt rather than the free acid

  • SDS is an anionic surfactant with well-documented detergent properties

Table 3: Comparison Between (3Z)-Dodec-3-en-1-yl Sulfate and Sodium Dodecyl Sulfate

Property(3Z)-Dodec-3-en-1-yl SulfateSodium Dodecyl Sulfate (SDS)
Molecular FormulaC₁₂H₂₄O₄SC₁₂H₂₅NaO₄S
Molecular Weight264.38 g/mol288.379 g/mol
StructureContains (Z)-configured double bond at position 3Straight saturated carbon chain
FormFree acid formSodium salt
Primary FunctionKairomone, biological signalingSurfactant, detergent
ApplicationsEcological signalingCleaning products, personal care, laboratory applications

Relationship to Other Sulfated Compounds in Biological Systems

Sulfated organic compounds are widespread in biological systems, serving diverse functions:

  • Sulfated steroids function as hormones

  • Proteoglycans contain sulfated glycosaminoglycans important for structural integrity

  • Sulfated lipids participate in cellular signaling pathways

(3Z)-Dodec-3-en-1-yl sulfate represents an interesting example of a naturally occurring sulfated lipid with specific biological activity.

Ecological Importance

Chemical Communication in Aquatic Ecosystems

As a kairomone, (3Z)-dodec-3-en-1-yl sulfate likely participates in chemical communication networks within aquatic ecosystems. These communication pathways are essential for maintaining ecological balance and biodiversity.

Predator-Prey Interactions

Kairomones like (3Z)-dodec-3-en-1-yl sulfate may trigger defensive responses in prey organisms when predators are detected. For Daphnia species, these responses can include:

  • Morphological changes (development of defensive structures)

  • Behavioral adaptations (vertical migration in the water column)

  • Life history adjustments (changes in reproduction timing or investment)

Analytical Methods for Detection and Quantification

Modern analytical techniques that may be employed for the detection and quantification of (3Z)-dodec-3-en-1-yl sulfate include:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Gas chromatography-mass spectrometry (GC-MS) with derivatization

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

These methods allow researchers to identify and measure (3Z)-dodec-3-en-1-yl sulfate in environmental samples or biological specimens.

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